molecular formula C23H27Cl2N3O2 B1662822 Aripiprazole-d8 CAS No. 1089115-06-9

Aripiprazole-d8

Katalognummer: B1662822
CAS-Nummer: 1089115-06-9
Molekulargewicht: 456.4 g/mol
InChI-Schlüssel: CEUORZQYGODEFX-FUEQIQQISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aripiprazole-d8 is a deuterated form of Aripiprazole, an atypical antipsychotic drug. The deuterium atoms in this compound replace the hydrogen atoms, which can provide advantages in pharmacokinetic studies due to the isotope effect. This compound is primarily used in research to study the metabolism and pharmacokinetics of Aripiprazole.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Aripiprazole-d8 involves a multi-step synthesis process. One method starts with Isosorbide-5-Nitrae dichloroetane-d8 as the raw material. The synthesis proceeds through four steps, including reactions such as nucleophilic substitution and cyclization . The deuterated reagent used in this process is cost-effective, and the product can be easily purified, achieving high purity and isotope abundance .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, ensuring high yield and purity. The use of deuterated reagents in industrial settings allows for the production of large quantities of this compound for research and pharmaceutical applications.

Analyse Chemischer Reaktionen

Metabolic Pathways and Enzymatic Reactions

Aripiprazole-d8 undergoes phase I hepatic metabolism through pathways identical to non-deuterated aripiprazole, albeit with potential kinetic isotope effects moderating reaction rates . Key metabolic transformations include:

Reaction TypeEnzyme ResponsibleMetabolite FormedRelative Contribution
DehydrogenationCYP3A4Dehydrothis compound~40% of total
HydroxylationCYP2D62,3-Dichlorophenyl-piperazine derivatives~30%
N-DealkylationCYP3A41-(2,3-Dichlorophenyl)piperazine~30%
  • Dehydrothis compound is the primary active metabolite, contributing ~40% to plasma exposure at steady-state .

  • Deuterium substitution at the butyl chain minimally impacts binding to cytochrome P450 enzymes but may reduce hydrogen abstraction rates during dehydrogenation .

Stability and Reactivity Under Controlled Conditions

Data from safety sheets and analytical studies reveal:

ConditionReactivity/OutcomeEvidence Source
Ambient temperatureStable; no decomposition observed
Heating (>100°C)Thermal decomposition yields toxic gases (e.g., HCl, CO)
Strong oxidizersRisk of exothermic reactions
Acetonitrile solutionsStable during extraction and evaporation steps
  • Incompatibilities : Reacts with strong oxidizing agents (e.g., peroxides, chlorates) .

  • Analytical Handling : Stable in acetonitrile-water mixtures (80:20) during LC-MS/MS sample preparation .

Synthetic Considerations

While explicit synthesis protocols for this compound are proprietary, its preparation likely mirrors non-deuterated aripiprazole , with deuterium introduced via:

  • Deuterated Butyl Precursors : Alkylation of 7-hydroxy-3,4-dihydro-1H-quinolin-2-one using 1,1,2,2,3,3,4,4-octadeuterio-1,4-dibromobutane .

  • Coupling Reaction : Nucleophilic substitution with 1-(2,3-dichlorophenyl)piperazine under reflux in acetonitrile with triethylamine .

Key physicochemical properties:

  • Molecular Weight : 456.4 g/mol

  • Log P : ~4.55 (similar to non-deuterated form)

  • Protein Binding : >99% to albumin, identical to aripiprazole

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Aripiprazole-d8 is frequently employed as an internal standard in pharmacokinetic assays due to its structural similarity to aripiprazole. This deuterated compound enhances the accuracy of measurements in various analytical methods, notably in liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Table 1: Key Studies Utilizing this compound

Study ReferencePurposeMethodologyFindings
Comparison of UHPLC-MS/MS vs. Alinity C for plasma aripiprazole determinationPlasma samples spiked with this compoundDemonstrated that this compound serves as a reliable internal standard for accurate quantification.
Influence of ABCB1 polymorphisms on aripiprazole metabolismPlasma analysis with this compoundIdentified genetic variations affecting drug metabolism, using this compound for precise measurement.

Therapeutic Drug Monitoring (TDM)

The use of dried blood spots (DBS) for TDM has gained traction, with studies indicating that this compound can significantly improve the monitoring of adherence and therapeutic levels in patients undergoing treatment with aripiprazole.

Clinical Findings on DBS and this compound

A study involving 31 patients with schizophrenia demonstrated that DBS effectively correlates with venous plasma concentrations for aripiprazole and its metabolites, including dehydroaripiprazole. The results indicated that DBS sampling could provide a practical alternative to traditional blood sampling methods, enhancing patient compliance and reducing the risk of adverse effects associated with improper dosing .

Clinical Case Studies

This compound has been applied in clinical settings to evaluate its efficacy and safety among various populations, including elderly patients and those with comorbid conditions.

Case Study Overview

  • Study Population : Ten elderly patients (ages 62-85) with schizophrenia or schizoaffective disorder.
  • Method : Retrospective review of medical records assessing response to treatment with aripiprazole.
  • Results : Seven patients showed significant improvement, while two did not respond. Notably, extrapyramidal symptoms decreased in three patients, indicating favorable tolerability .

Advantages of this compound in Research

The incorporation of this compound into research methodologies provides several advantages:

  • Enhanced Accuracy : As an internal standard, it improves the precision of analytical measurements.
  • Support for TDM : Facilitates better monitoring of drug levels in clinical practice.
  • Insights into Metabolism : Aids in understanding pharmacogenomic factors influencing drug efficacy and safety.

Wirkmechanismus

Aripiprazole-d8 exerts its effects through partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors . This unique mechanism allows it to modulate neurotransmitter activity, providing therapeutic benefits in the treatment of psychiatric disorders. The deuterated form, this compound, is primarily used to study these mechanisms in detail, providing insights into the drug’s pharmacodynamics and pharmacokinetics.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Aripiprazole-d8 is unique due to its deuterated nature, which provides advantages in research applications. The presence of deuterium atoms enhances the stability and allows for more precise studies of the drug’s metabolism and pharmacokinetics compared to its non-deuterated counterparts.

Biologische Aktivität

Aripiprazole-d8, a deuterated form of aripiprazole, is primarily used as an internal standard in pharmacokinetic studies and analytical chemistry. This article explores its biological activity, pharmacodynamics, and clinical implications based on diverse research findings.

Overview of Aripiprazole

Aripiprazole is classified as a third-generation atypical antipsychotic. It functions through a unique mechanism involving partial agonism at dopamine D2 and serotonin 5-HT1A receptors, while acting as an antagonist at 5-HT2A receptors. This dual action allows it to stabilize dopaminergic and serotonergic systems, making it effective in treating schizophrenia and bipolar disorder .

Pharmacodynamics

The pharmacodynamics of this compound mirrors that of its parent compound, with specific attention to its receptor interactions:

  • Dopamine Receptors : this compound exhibits partial agonist activity at D2 receptors, which is crucial for its antipsychotic effects. The occupancy levels of D2 receptors in humans can reach approximately 95% at higher doses (40 mg/day) .
  • Serotonin Receptors : It also acts as a partial agonist at 5-HT1A receptors (intrinsic activity of 68%) and a weak partial agonist at 5-HT2A receptors (intrinsic activity of 12.7%) .
  • Functional Selectivity : The concept of functional selectivity suggests that aripiprazole can act differently depending on the receptor environment, which may contribute to its efficacy and side effect profile .

Metabolism and Pharmacokinetics

This compound is metabolized similarly to aripiprazole, with significant hepatic metabolism via cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. The pharmacokinetics involve:

  • Absorption : Rapid absorption with peak plasma concentrations typically reached within 3 to 5 hours post-administration.
  • Half-life : The elimination half-life ranges from 75 to 146 hours, allowing for once-daily dosing in many clinical settings .
  • Excretion : Primarily excreted through feces (approximately 92%) with minimal renal excretion .

Clinical Efficacy in Elderly Patients

A study involving ten elderly patients treated with aripiprazole demonstrated significant improvements in psychotic symptoms associated with schizophrenia. The Clinical Global Impression Scale scores improved from an average of 6 (severely ill) to 2.3 (much improved) after treatment . Notably:

  • Seven patients responded positively, with reductions in both positive and negative symptoms.
  • Extrapyramidal symptoms decreased in three out of four patients who had pre-existing conditions.
  • Weight loss was observed in six patients, averaging 5.2 lbs.

Pharmacokinetic Analysis

In a comparative study using dried blood spot (DBS) methodology for monitoring aripiprazole concentrations, good correlations were found between DBS and venous plasma concentrations. This method proved useful for therapeutic drug monitoring (TDM), particularly in first-episode psychosis patients .

Table 1: Receptor Activity Profile of this compound

Receptor TypeActionIntrinsic Activity
D2Partial AgonistHigh (~95% occupancy)
D3Partial AgonistModerate
5-HT1APartial Agonist68%
5-HT2AAntagonist12.7%
5-HT2BInverse AgonistHigh binding affinity

Table 2: Pharmacokinetic Parameters

ParameterValue
Peak Plasma Concentration~3-5 hours post-dose
Elimination Half-life75 - 146 hours
Major Excretion RouteFeces (92%)

Eigenschaften

IUPAC Name

7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUORZQYGODEFX-FUEQIQQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(CCC(=O)N3)C=C2)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648854
Record name 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089115-06-9
Record name 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8]butoxy]-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089115-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aripiprazole-d8
Reactant of Route 2
Reactant of Route 2
Aripiprazole-d8
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Aripiprazole-d8
Reactant of Route 4
Reactant of Route 4
Aripiprazole-d8
Reactant of Route 5
Reactant of Route 5
Aripiprazole-d8
Reactant of Route 6
Aripiprazole-d8

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.